![molecular formula C7H16N4 B11919297 1,3,5,9-Tetraazaspiro[5.5]undecane CAS No. 353799-75-4](/img/structure/B11919297.png)
1,3,5,9-Tetraazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,9-Tetraazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes four nitrogen atoms within a spiro[55]undecane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5,9-Tetraazaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Prins cyclization reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5,9-Tetraazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of alkylated spirocyclic compounds.
Applications De Recherche Scientifique
1,3,5,9-Tetraazaspiro[5.5]undecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5,9-Tetraazaspiro[5.5]undecane varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of the MmpL3 protein by binding to the active site and preventing the protein’s function . This inhibition disrupts the transport of essential molecules within Mycobacterium tuberculosis, leading to the bacterium’s death.
Comparaison Avec Des Composés Similaires
- 1,3-Dioxane-1,3-dithiane spiranes
- 1-oxa-9-azaspiro[5.5]undecane
- 3,9-diazaspiro[5.5]undecane
Comparison: 1,3,5,9-Tetraazaspiro[5.5]undecane is unique due to the presence of four nitrogen atoms within its spirocyclic framework, which imparts distinct chemical and biological properties. Similarly, while 1-oxa-9-azaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane share some structural similarities, the additional nitrogen atoms in this compound provide unique opportunities for chemical modifications and biological interactions .
Propriétés
Numéro CAS |
353799-75-4 |
|---|---|
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1,3,5,9-tetrazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H16N4/c1-3-8-4-2-7(1)10-5-9-6-11-7/h8-11H,1-6H2 |
Clé InChI |
IZKMYNSXCXMCIC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12NCNCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


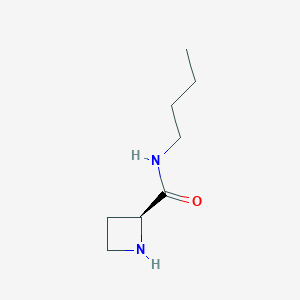
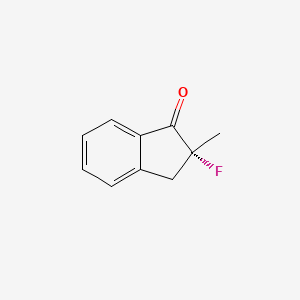
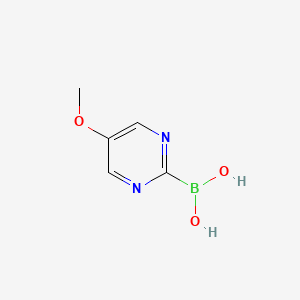
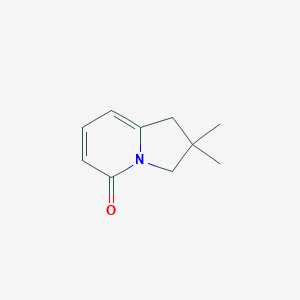



![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
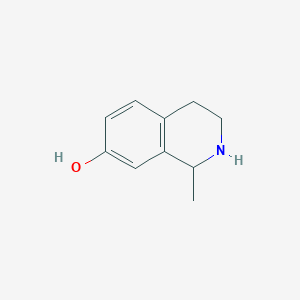
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

